molecular formula C16H12F2N2O2S B2831497 5-[(4-Fluoroanilino)methylene]-3-(4-fluorophenyl)-4-oxo-1,3-thiazolan-1-ium-1-olate CAS No. 338753-14-3

5-[(4-Fluoroanilino)methylene]-3-(4-fluorophenyl)-4-oxo-1,3-thiazolan-1-ium-1-olate

Cat. No. B2831497
CAS RN: 338753-14-3
M. Wt: 334.34
InChI Key: JCBKPAVHQFMAHY-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-[(4-Fluoroanilino)methylene]-3-(4-fluorophenyl)-4-oxo-1,3-thiazolan-1-ium-1-olate” is a chemical substance with the CAS number 338753-14-3 . It is available for purchase from various chemical suppliers .


Chemical Reactions Analysis

Again, I apologize for the lack of specific information on the chemical reactions involving this compound. The reactivity of a compound depends on its structure and the conditions under which it is used .

Scientific Research Applications

Novel Synthesis Methods

Thiazole derivatives are synthesized through various innovative methods, such as base-induced cyclization of active methylene isocyanides with methyl dithiocarboxylates, offering a straightforward route to novel 4,5-disubstituted thiazoles. This approach is highlighted for its simplicity and efficiency, potentially applicable to the synthesis of complex thiazoles like the compound (Lingaraju et al., 2012).

Antimicrobial Properties

Research on thiazolo[3,2]pyridines and related thiazole compounds has shown significant antimicrobial activities, suggesting the potential of thiazole derivatives in pharmaceutical applications. For instance, certain novel fluorine-containing arylidene derivatives have demonstrated remarkable in vitro antimicrobial potency, hinting at the possible efficacy of related compounds in combating microbial infections (Desai et al., 2013).

Advanced Material Applications

The fluorescence properties of certain thiazole derivatives, such as those found in carbon dots with high fluorescence quantum yields, indicate the potential for these compounds in creating advanced materials for optical and electronic applications. The specific fluorescence origins from organic fluorophores in these studies suggest the versatility of thiazole compounds in designing materials with desired optical properties (Shi et al., 2016).

Safety and Hazards

A Safety Data Sheet (SDS) is available for this compound . The SDS provides information on the hazards associated with the compound, as well as recommendations for handling, storage, and disposal .

properties

IUPAC Name

(5E)-5-[(4-fluoroanilino)methylidene]-3-(4-fluorophenyl)-1-oxo-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2O2S/c17-11-1-5-13(6-2-11)19-9-15-16(21)20(10-23(15)22)14-7-3-12(18)4-8-14/h1-9,19H,10H2/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBKPAVHQFMAHY-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N(C(=O)C(=CNC2=CC=C(C=C2)F)S1=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1N(C(=O)/C(=C\NC2=CC=C(C=C2)F)/S1=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.